![molecular formula C17H12ClF4N3O2 B2620807 [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478078-87-4](/img/structure/B2620807.png)

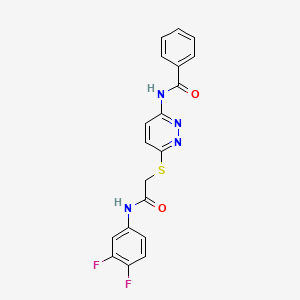

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

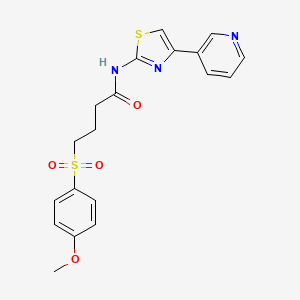

The compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a complex organic molecule. It has a molecular formula of C17H15ClF4N2O2 . The structure includes a 2-chloro-6-fluorophenyl group, a 5-methyl-4-isoxazolyl group, and a 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It has a molecular weight of 390.76 Da and a monoisotopic mass of 390.075806 Da .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . The InChI code for this compound is1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 .

Aplicaciones Científicas De Investigación

Herbicidal Activity

This compound exhibits potent herbicidal activity. It was designed through a multistep synthesis, including nucleophilic addition and N-acylation reactions. The title compound crystallized in the monoclinic system and was characterized by various techniques, including X-ray diffraction. It was tested against the gramineous weed Echinochloa crus-galli and broadleaf Abutilon juncea. The selective herbicidal properties make it valuable for weed control in agriculture .

Biochemical Research

The compound can be employed in biochemical research to study enzyme-substrate interactions. Its structure mimics certain natural substrates, aiding in elucidating enzyme mechanisms. Investigating its interactions with enzymes provides insights into biological processes and potential drug targets.

Phytotoxicity and Tyrosine Degradation Pathway

The compound’s inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) is noteworthy. HPPD is a key enzyme in the tyrosine degradation pathway. By blocking this enzyme, the compound disrupts the synthesis of essential precursors for carotenoids and tocopheryl. This unique bleaching effect can lead to necrosis and death in plants, making it relevant for crop protection .

Fluorinated Organic Chemicals

As part of the broader field of fluorinated organic chemicals, this compound contributes to the development of novel molecules. Fluorinated compounds find applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Their unique properties often enhance bioactivity and stability .

Anti-Inflammatory and Analgesic Activities

While not directly mentioned for this specific compound, related indole derivatives have demonstrated anti-inflammatory and analgesic activities. Investigating similar structures may reveal additional therapeutic potential .

Propiedades

IUPAC Name |

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF4N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBIVHQRHIRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)